
lithium;3-phenylprop-1-enylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;3-phenylprop-1-enylbenzene is an organolithium compound that features a lithium atom bonded to a 3-phenylprop-1-enylbenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-phenylprop-1-enylbenzene typically involves the reaction of 3-phenylprop-1-enylbenzene with a lithium reagent. One common method is the reaction of 3-phenylprop-1-enylbenzene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure consistent product quality. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;3-phenylprop-1-enylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and carbon dioxide (CO2) can react with this compound under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes. Substitution reactions can lead to a variety of products, including new organolithium compounds or functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
Lithium;3-phenylprop-1-enylbenzene has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is explored for its potential use in the development of new materials, such as polymers and nanomaterials.
Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Battery Technology: Research is ongoing to explore its potential use in lithium-ion batteries and other energy storage systems.
Mecanismo De Acción
The mechanism of action of lithium;3-phenylprop-1-enylbenzene involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new bonds and the transformation of the target molecules. The specific pathways involved depend on the nature of the target molecules and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Lithium phenylacetylide: Similar in structure but with an acetylide group instead of a prop-1-enylbenzene moiety.
Lithium benzyl: Contains a benzyl group instead of a 3-phenylprop-1-enylbenzene moiety.
Lithium phenylpropynyl: Features a propynyl group instead of a prop-1-enylbenzene moiety.
Uniqueness
Lithium;3-phenylprop-1-enylbenzene is unique due to its specific structure, which combines the properties of both lithium and the 3-phenylprop-1-enylbenzene moiety
Propiedades
Número CAS |
34631-38-4 |
|---|---|
Fórmula molecular |
C15H13Li |
Peso molecular |
200.2 g/mol |
Nombre IUPAC |
lithium;3-phenylprop-1-enylbenzene |
InChI |
InChI=1S/C15H13.Li/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15;/h1-13H;/q-1;+1 |
Clave InChI |
UZCFQLYSUAXUGP-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CC=C(C=C1)[CH-]C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


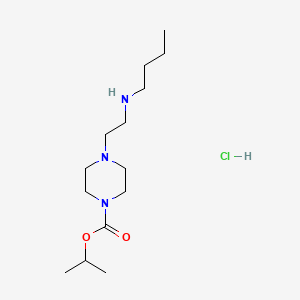
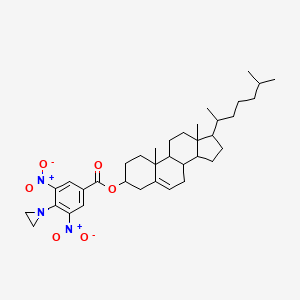
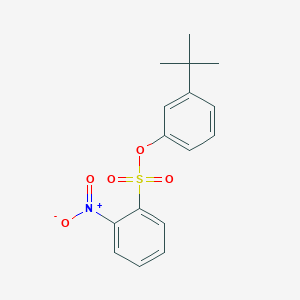
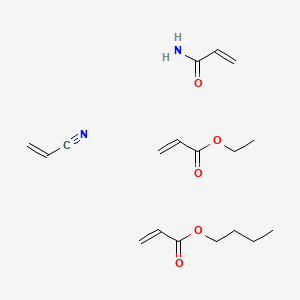
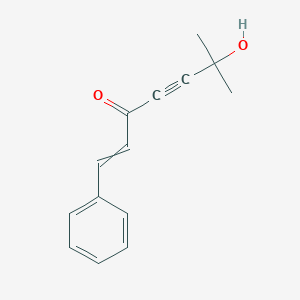
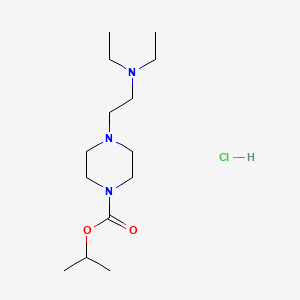
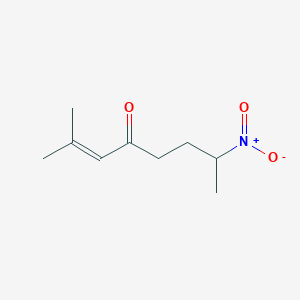

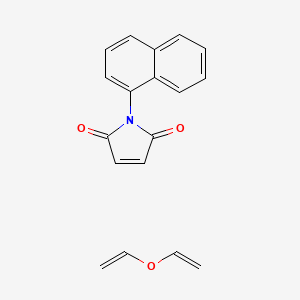
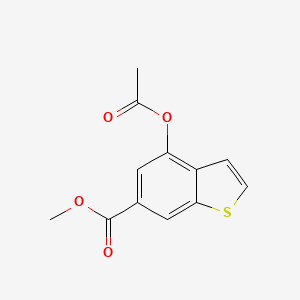
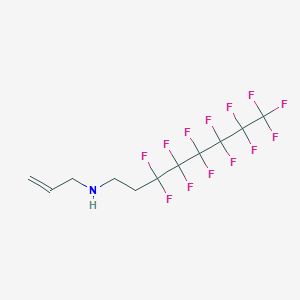
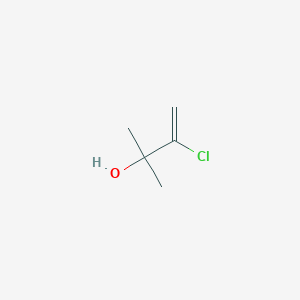

![2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14689082.png)
